(Chloromethyl)triethoxysilane

描述

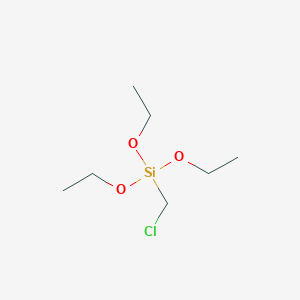

Structure

3D Structure

属性

IUPAC Name |

chloromethyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOBWJOCPDIBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065871 | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15267-95-5 | |

| Record name | (Chloromethyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15267-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015267955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)triethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Chloromethyl)triethoxysilane CAS number and properties

An In-depth Technical Guide to (Chloromethyl)triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It details its chemical and physical properties, outlines key experimental protocols for its application, and illustrates its mechanism of action as a coupling agent.

Core Properties of this compound

This compound, identified by the CAS Number 15267-95-5 , is a bifunctional molecule featuring a reactive chloromethyl group and hydrolyzable ethoxy groups.[1][2][3][4] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and a key component in advanced materials.[3][5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 15267-95-5 |

| Molecular Formula | C₇H₁₇ClO₃Si |

| Molecular Weight | 212.75 g/mol [1][2] |

| Appearance | Colorless to slightly pale-yellow liquid[3][5] |

| Boiling Point | 173-176 °C[1][5][6][7] |

| Density | 1.022 g/mL at 25 °C[1][5][6][7] |

| Refractive Index (n20/D) | 1.41[1][5][6][7] |

| Flash Point | 47 °C (116.6 °F) - closed cup[1][6] |

| Purity | Typically >95-97%[1][8] |

| Linear Formula | (C₂H₅O)₃SiCH₂Cl[1] |

Applications and Reactivity

This compound is primarily utilized as a versatile chemical intermediate and coupling agent.[3][5] Its key applications include:

-

Coupling Agent: It acts as a molecular bridge to enhance adhesion between organic polymers and inorganic substrates like glass, metals, and silica (B1680970).[3][9] This improves the mechanical strength and durability of composite materials.[9]

-

Polymer Synthesis: It serves as a starting material for the synthesis of silicone polymers and polyfunctional carbosilanes.[5]

-

Surface Modification: It is used to alter the surface properties of materials, imparting hydrophobicity or providing a reactive site for further functionalization.

-

Adhesives and Sealants: It is incorporated into formulations to act as a binder and improve adhesion.[5]

The reactivity is governed by its two functional domains:

-

Triethoxysilyl Group: The Si-(OC₂H₅)₃ group undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can condense with hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Substrate) bonds or with each other to form a polysiloxane network.[3]

-

Chloromethyl Group: The -CH₂Cl group is an electrophilic site that readily undergoes nucleophilic substitution reactions, allowing for the attachment of a wide range of organic functionalities.[3]

Experimental Protocols

The following are generalized protocols that illustrate common applications of this compound. Researchers should adapt these procedures based on their specific substrates and target molecules, and always perform reactions under appropriate safety precautions in a fume hood.

Protocol 1: Surface Modification of a Siliceous Substrate (e.g., Glass, Silica)

This protocol describes a general procedure for covalently bonding this compound to a hydroxyl-terminated surface.

Materials:

-

Substrate (e.g., glass slides, silica nanoparticles)

-

This compound

-

Anhydrous toluene (B28343) or other suitable anhydrous solvent

-

Deionized water

-

Nitrogen or Argon gas

-

Oven

Methodology:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrate by sonicating in a sequence of deionized water and ethanol to remove organic contaminants.

-

Dry the substrate in an oven at 110-120 °C for at least 1 hour to remove adsorbed water.

-

To generate surface hydroxyl (-OH) groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner. Rinse extensively with deionized water and dry again under a stream of nitrogen and in an oven.

-

-

Silanization Reaction:

-

In a reaction vessel under an inert atmosphere (nitrogen or argon), add the cleaned, dry substrate.

-

Add anhydrous toluene to cover the substrate.

-

Introduce this compound to the solvent to achieve a final concentration of 1-2% (v/v).

-

Stir the mixture at room temperature overnight. For some applications, gentle heating (e.g., 60-80 °C) can accelerate the reaction.

-

-

Post-Reaction Workup:

-

After the reaction period, decant the silane (B1218182) solution.

-

Rinse the functionalized substrate thoroughly with fresh toluene to remove any unbound silane. Sonication for 5-10 minutes during the rinse can be effective.

-

Perform a final rinse with ethanol or isopropanol.

-

Dry the substrate under a stream of nitrogen.

-

Cure the silane layer by baking the substrate in an oven at 110 °C for 1 hour to promote covalent bond formation and remove residual solvent. The surface is now functionalized with chloromethyl groups ready for subsequent reactions.

-

Protocol 2: Conceptual Synthesis of a Grignard Reagent

The chloromethyl group can be converted into a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions. This protocol is conceptual and adapted from procedures for similar chloromethyl silanes.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

Methodology:

-

Apparatus Setup:

-

Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Place magnesium turnings (approx. 1.2 equivalents) and a small crystal of iodine in the flask.

-

-

Initiation of Grignard Formation:

-

Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

-

Add a small portion of the silane solution to the magnesium suspension. Initiation is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be required.

-

-

Grignard Reagent Formation:

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent, (Triethoxysilyl)methylmagnesium chloride. The resulting solution is ready for use in subsequent reactions (e.g., with aldehydes, ketones, or other electrophiles).

-

Visualized Mechanisms and Workflows

The following diagrams illustrate key logical relationships and reaction pathways involving this compound.

Caption: Mechanism of action for this compound as a coupling agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. CHLOROMETHYLTRIETHOXYSILANE | [gelest.com]

(Chloromethyl)triethoxysilane molecular weight and formula

An In-depth Technical Guide to (Chloromethyl)triethoxysilane

Introduction

This compound is a versatile organosilicon compound with significant applications across various industrial and research sectors.[1] Its bifunctional nature, featuring a reactive chloromethyl group and hydrolyzable ethoxy groups, makes it a valuable intermediate in organic synthesis and material science.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Profile

The fundamental characteristics of this compound are summarized below. It is a colorless to slightly pale-yellow liquid.[3]

| Property | Value | References |

| Molecular Formula | C7H17ClO3Si | [3][4][5] |

| Linear Formula | (C2H5O)3SiCH2Cl | [6] |

| Molecular Weight | 212.75 g/mol | [3][4][5][6] |

| CAS Number | 15267-95-5 | [3][6] |

| Density | 1.022 g/mL at 25 °C | [7][6] |

| Boiling Point | 173-176 °C | [3][7][6] |

| Flash Point | 47 °C (116.6 °F) | |

| Refractive Index | n20/D 1.41 | [3][6] |

| Purity | Typically >95.0% (GC) | [3] |

Chemical Reactivity and Applications

The utility of this compound stems from its dual functionality:

-

Triethoxysilyl Group (-Si(OEt)3): These groups are susceptible to hydrolysis in the presence of moisture, forming reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with each other to form stable siloxane bonds (Si-O-Si) or with hydroxyl groups on inorganic surfaces, making it an effective coupling agent.[1]

-

Chloromethyl Group (-CH2Cl): This group serves as a reactive electrophilic center, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of various organic functionalities.[1][2]

This dual reactivity makes it a valuable precursor for synthesizing a wide array of functional silanes.[2] Key applications include:

-

Coupling Agent: It acts as a molecular bridge between organic polymers and inorganic materials, enhancing adhesion and improving the mechanical properties of composites, coatings, and adhesives.[1]

-

Surface Modifier: It can be used to alter the surface properties of materials like glass and metals.[1]

-

Intermediate in Synthesis: It is a starting material for the synthesis of other organosilanes, such as amino-functional silanes, by reacting the chloromethyl group with various nucleophiles.[2][3] In the pharmaceutical and biotechnology sectors, related compounds like chloromethyl trimethoxysilane (B1233946) are used as reactive intermediates for synthesizing compounds such as amino acids and peptides, and as crosslinking agents for biomolecules.[8]

Experimental Protocols

While large-scale industrial synthesis often employs processes like the Müller-Rochow process, laboratory-scale synthesis of functionalized silanes frequently involves Grignard reactions.[9][10] The following is a representative protocol for the synthesis of a functionalized silane (B1218182) using a Grignard reagent with a chloromethyl-substituted silane as a precursor, adapted for educational purposes.

Synthesis of a Functionalized Silane via Grignard Reaction

This protocol outlines the general steps for reacting a chloromethyl-substituted chlorosilane with a Grignard reagent.

Materials:

-

Chloromethyltrichlorosilane

-

Magnesium turnings

-

Bromobenzene (B47551) (as an example to form Phenylmagnesium Bromide)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

-

Flame-dry a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere.

-

Place magnesium turnings in the flask.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise through the dropping funnel to initiate the reaction.

-

Stir the mixture until the magnesium has been consumed.

-

-

Reaction with Chloromethyltrichlorosilane:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of chloromethyltrichlorosilane in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the reaction temperature below 10 °C.[10]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.[10]

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization.[10]

-

Visualizations

Logical Workflow for Silane Synthesis

Caption: Workflow for the synthesis of a functionalized silane via a Grignard reaction.

Signaling Pathway of this compound as a Coupling Agent

Caption: Mechanism of this compound as a coupling agent.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chloromethyltriethoxysilane | 15267-95-5 [chemicalbook.com]

- 4. Silane, (chloromethyl)triethoxy- | C7H17ClO3Si | CID 84858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound 96 15267-95-5 [sigmaaldrich.com]

- 7. innospk.com [innospk.com]

- 8. innospk.com [innospk.com]

- 9. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of (Chloromethyl)triethoxysilane from Chloromethyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (chloromethyl)triethoxysilane from chloromethyltrichlorosilane. The primary method detailed is the direct esterification of chloromethyltrichlorosilane with ethanol (B145695). This document outlines the reaction mechanism, a detailed experimental protocol adapted from analogous syntheses, and relevant quantitative data.

Introduction

This compound is a versatile organosilicon compound widely utilized as a coupling agent and an intermediate in the synthesis of more complex organosilanes. Its bifunctional nature, possessing both a reactive chloromethyl group and hydrolyzable ethoxysilyl groups, allows for its application in surface modification, adhesion promotion, and as a precursor for various organic and inorganic-organic hybrid materials. The synthesis from chloromethyltrichlorosilane and ethanol is an efficient and commonly employed industrial method.

Reaction Mechanism and Stoichiometry

The core of the synthesis is the esterification reaction where the chlorine atoms on the silicon of chloromethyltrichlorosilane are substituted by ethoxy groups from ethanol. This reaction is typically carried out by the slow addition of ethanol to chloromethyltrichlorosilane. The reaction is exothermic and produces hydrogen chloride (HCl) as a byproduct.

The overall balanced chemical equation is:

Cl₃SiCH₂Cl + 3 CH₃CH₂OH → (CH₃CH₂O)₃SiCH₂Cl + 3 HCl

To drive the reaction to completion, a slight excess of ethanol is often used.

Experimental Protocol

The following experimental protocol is adapted from a well-documented industrial process for the synthesis of the analogous compound, chloromethyltrimethoxysilane, and is expected to be highly applicable to the synthesis of this compound.

3.1. Materials and Equipment

-

Reactants:

-

Chloromethyltrichlorosilane (CMTCS) (≥98% purity)

-

Anhydrous Ethanol (≥99.5% purity)

-

-

Neutralizing Agent:

-

Triethylamine or other suitable amine base

-

-

Equipment:

-

A four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas outlet to a scrubber.

-

Heating mantle

-

Distillation apparatus (for purification)

-

Apparatus for filtration

-

3.2. Reaction Procedure

-

Charging the Reactor: Charge the four-necked flask with chloromethyltrichlorosilane.

-

Heating: Begin stirring and heat the chloromethyltrichlorosilane to a temperature of approximately 118-120°C.

-

Ethanol Addition: Once the temperature is stable, begin the slow, dropwise addition of anhydrous ethanol from the dropping funnel. The addition rate should be carefully controlled to maintain a steady reflux and to manage the exothermic reaction. A typical addition time is around 6 to 6.5 hours.

-

Temperature Ramp: During the ethanol addition, the reaction temperature should be gradually increased. A rate of approximately 4-6°C per hour is recommended, with a final temperature reaching around 140-155°C.

-

Reflux: After the addition of ethanol is complete, maintain the reaction mixture at the final temperature under reflux for an additional 1 to 3 hours to ensure the reaction goes to completion.

-

Cooling: After the reflux period, cool the reaction mixture to room temperature.

-

Neutralization: The crude product will be acidic due to dissolved HCl. Neutralize the crude product by adding a small amount of a suitable base, such as triethylamine, until the pH is in the range of 7-8. This is typically done with stirring for 1-2 hours.

-

Filtration: After neutralization, a salt byproduct may precipitate. Filter the mixture to remove any solids.

-

Purification: The filtered crude product is then purified by fractional distillation under reduced pressure to obtain the final this compound product with high purity.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound, with specific examples adapted from the synthesis of the analogous chloromethyltrimethoxysilane which is expected to have very similar reaction parameters and outcomes.

Table 1: Reactant Quantities and Ratios

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Example Mass (g) | Example Moles |

| Chloromethyltrichlorosilane | 183.92 | 1 | 1000 | 5.44 |

| Ethanol | 46.07 | ~3.1 | ~752 | ~16.32 |

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value |

| Initial Reaction Temperature | 118-120°C |

| Final Reaction Temperature | 140-155°C |

| Ethanol Addition Time | 6.0 - 6.5 hours |

| Post-addition Reflux Time | 1 - 3 hours |

| Neutralization pH | 7 - 8 |

| Expected Yield | 96 - 98% |

| Expected Purity | ≥ 98% |

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from chloromethyltrichlorosilane.

A Technical Guide to the Basic Hydrolysis Mechanism of (Chloromethyl)triethoxysilane

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core chemical principles governing the hydrolysis of (Chloromethyl)triethoxysilane (CMTES) under basic conditions. The process, fundamental to the application of silane (B1218182) coupling agents in surface modification, sol-gel synthesis, and materials science, involves a two-stage mechanism: hydrolysis of ethoxy groups followed by the condensation of silanol (B1196071) intermediates.

Core Reaction Mechanism

The transformation of this compound in an aqueous basic medium is not a single reaction but a sequence of hydrolysis and condensation steps. These reactions are catalyzed by hydroxyl ions (OH⁻) and lead to the formation of a stable polysiloxane network.

Stage 1: Hydrolysis

Under basic conditions, the hydrolysis of the Si-O-C bond proceeds via a bimolecular nucleophilic substitution (Sɴ2-Si) mechanism.[1][2] A hydroxide (B78521) ion directly attacks the electron-deficient silicon atom. This attack is facilitated by the partial positive charge on the silicon, which is induced by the electronegative oxygen and chlorine atoms. The reaction involves a pentacoordinate silicon transition state or intermediate.[2]

The hydrolysis occurs in a stepwise manner, with each of the three ethoxy groups being sequentially replaced by a hydroxyl group, producing ethanol (B145695) as a byproduct.

-

First Hydrolysis: (ClCH₂)Si(OCH₂CH₃)₃ + H₂O

(ClCH₂)Si(OCH₂CH₃)₂(OH) + CH₃CH₂OHOH− -

Second Hydrolysis: (ClCH₂)Si(OCH₂CH₃)₂(OH) + H₂O

(ClCH₂)Si(OCH₂CH₃)(OH)₂ + CH₃CH₂OHOH− -

Third Hydrolysis: (ClCH₂)Si(OCH₂CH₃)(OH)₂ + H₂O

(ClCH₂)Si(OH)₃ + CH₃CH₂OHOH−

Stage 2: Condensation

Following hydrolysis, the resulting reactive silanol intermediates (ClCH₂)Si(OH)₃ readily undergo condensation to form stable siloxane bridges (Si-O-Si). In basic media, this condensation process is typically faster than the initial hydrolysis step.[1] The mechanism involves the attack of a deprotonated silanolate anion (Si-O⁻) on a neutral silanol, which is more favorable than the condensation between two neutral silanols.[2]

-

Water Condensation: 2 (ClCH₂)Si(OH)₃

(HO)₂(ClCH₂)Si-O-Si(ClCH₂)(OH)₂ + H₂OOH− -

Alcohol Condensation: (ClCH₂)Si(OH)₃ + (ClCH₂)Si(OCH₂CH₃)₃

(HO)₂(ClCH₂)Si-O-Si(ClCH₂)(OCH₂CH₃)₂ + CH₃CH₂OHOH−

This condensation continues, building dimers, linear or cyclic oligomers, and ultimately a highly branched, three-dimensional polysiloxane network.[3] The tendency for base-catalyzed conditions to favor rapid condensation results in the formation of dense, colloidal particles.[1]

Reaction Pathway Visualization

The following diagram illustrates the sequential hydrolysis and subsequent condensation of this compound under basic catalysis.

Reaction Kinetics

While specific kinetic data for this compound is not extensively published, the general principles for alkoxysilanes apply. The hydrolysis and condensation rates are strongly dependent on pH, catalyst concentration, water-to-silane ratio, and temperature.[4] Base-catalyzed hydrolysis is generally characterized by a rapid reaction rate. The activation energy for the hydrolysis of a structurally similar silane, 3-cyanopropyl triethoxysilane, in an alkaline medium was determined to be a relatively low 20 kJ mol⁻¹.[5]

The following table summarizes representative kinetic data for the hydrolysis and condensation of Tetraethoxysilane (TEOS), a related compound, under various basic conditions to provide a quantitative context.

| Silane | Catalyst | Medium | Reaction | Rate Constant (k) | Reference |

| TEOS | Ammonia | Alkaline | Hydrolysis | 1.4 to 8 x 10⁴ s⁻¹ | [2] |

| TEOS | Ammonia | Alkaline | Condensation | 3.2 to 32 x 10³ s⁻¹ | [2] |

Note: Rates are highly dependent on specific concentrations of water and catalyst.

Detailed Experimental Protocol: NMR Monitoring

This section outlines a generalized protocol for monitoring the basic hydrolysis of CMTES in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for quantifying the various silicon species throughout the reaction.[4][6]

Objective: To quantitatively monitor the stepwise hydrolysis and subsequent condensation of this compound by ²⁹Si NMR spectroscopy.

Materials and Instrumentation:

-

This compound (CMTES), 96% or higher purity

-

Ethanol (200 proof, anhydrous)

-

Deionized water

-

Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) as a base catalyst

-

Deuterated chloroform (B151607) (CDCl₃) for NMR locking

-

Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) as a relaxation agent (optional, to ensure quantitative spectra)

-

NMR Spectrometer (≥ 400 MHz) equipped with a broadband probe

-

Standard laboratory glassware and volumetric flasks

Experimental Workflow Diagram:

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 4. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Organofunctional Silanes for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organofunctional Silanes

Organofunctional silanes are a versatile class of silicon-based molecules that serve as crucial intermediaries for modifying and coupling diverse materials.[1] Their unique bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, allows them to act as "molecular bridges" between inorganic substrates and organic polymers.[2][3][4] This capability is instrumental in a wide array of applications, from enhancing the mechanical properties of composite materials to functionalizing surfaces for biomedical and drug delivery applications.[1][2][4]

The general molecular structure of an organofunctional silane (B1218182) can be represented as R-Si-X₃, where 'R' is an organofunctional group that is reactive towards organic materials, and 'X' is a hydrolyzable group, typically an alkoxy (e.g., methoxy, ethoxy) or chloro group, that reacts with inorganic surfaces.[5][6] This dual reactivity enables them to form stable covalent bonds with inorganic surfaces like glass, metal oxides, and silica (B1680970), while the organic functional group remains available to interact or react with a desired organic matrix.[7]

The applications of organofunctional silanes are extensive and continue to expand. They are widely used as adhesion promoters in coatings, adhesives, and sealants, and as coupling agents in reinforced plastics and composites to improve strength and durability.[8] In the realm of drug development and biomedical research, they are pivotal for modifying the surfaces of nanoparticles, medical devices, and biosensors to enhance biocompatibility, control drug release, and facilitate targeted delivery.[1][9]

The Silanization Reaction: Mechanism of Surface Modification

The process of covalently bonding organofunctional silanes to a surface is known as silanization. This reaction typically proceeds in a four-step mechanism, particularly in the presence of moisture.[10]

-

Hydrolysis: The hydrolyzable groups (e.g., alkoxy groups) on the silicon atom react with water to form reactive silanol (B1196071) groups (Si-OH). This initial step is crucial for the subsequent condensation reactions.[10] The water required for hydrolysis can be present in the solvent, adsorbed on the substrate surface, or from the atmosphere.[10]

-

Condensation: The newly formed silanol groups can condense with each other to form siloxane oligomers (Si-O-Si).[10] The extent of this oligomerization is influenced by factors such as water availability and the specific organic substituent on the silane.[10]

-

Hydrogen Bonding: The silanol groups of the silane monomers or oligomers form hydrogen bonds with the hydroxyl (-OH) groups present on the surface of the inorganic substrate.[10]

-

Covalent Bond Formation: Through a final condensation reaction, a stable, covalent siloxane bond (Si-O-Substrate) is formed between the silane and the substrate surface, with the concurrent release of water.[10] This step firmly anchors the organofunctional silane to the surface.

While often depicted as sequential, these reactions can occur concurrently after the initial hydrolysis.[10] The resulting silane layer can range from a monolayer to a more complex, cross-linked multilayer network, depending on the reaction conditions.[10]

Below is a diagram illustrating the general mechanism of surface silanization.

Caption: General mechanism of surface modification using organofunctional silanes.

Common Organofunctional Silanes and Their Properties

A wide variety of organofunctional silanes are commercially available, each offering a unique organic functional group to tailor the surface properties for specific applications. The choice of silane is dictated by the desired surface functionality and its compatibility with the subsequent organic phase.

| Organofunctional Group | Example Silane | Primary Functionality | Key Applications |

| Amino | (3-Aminopropyl)triethoxysilane (APTES) | Provides primary amine groups, imparting a positive charge at neutral pH and enabling covalent attachment of biomolecules. | Biomolecule immobilization, cell adhesion promotion, surface functionalization for biosensors.[11][12] |

| Epoxy | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Offers a reactive epoxy ring that can react with nucleophiles like amines, hydroxyls, and carboxyls. | Adhesion promotion in epoxy-based composites, surface coating for biocompatibility. |

| Vinyl | Vinyltrimethoxysilane (VTMS) | Contains a polymerizable vinyl group. | Coupling agent in cross-linked polymers, surface modification for grafting polymers. |

| Methacrylate (B99206) | (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Features a methacrylate group for free-radical polymerization. | Adhesion promoter in dental composites, coupling agent for reinforcing fillers in polymers. |

| Alkyl (Hydrophobic) | Octadecyltrichlorosilane (OTS) | Long alkyl chains create a non-polar, hydrophobic surface. | Creation of hydrophobic and self-cleaning surfaces, lubrication, anti-fouling coatings.[13] |

| Thiol (Mercapto) | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Provides thiol groups that can react with maleimides and form strong bonds with noble metal surfaces (e.g., gold). | Immobilization of proteins and DNA on gold surfaces, nanoparticle functionalization. |

| Cyano | 3-Cyanopropylmethyldimethoxysilane | Introduces a polar cyano group, altering surface polarity and reactivity. | Stationary phases in chromatography, modification of nanomaterials for improved dispersibility.[14] |

Quantitative Data on Surface Modification

The success of surface modification with organofunctional silanes can be quantified by measuring changes in surface properties such as wettability (contact angle) and surface energy.

Contact Angle Measurements

The water contact angle is a common metric to assess the hydrophobicity or hydrophilicity of a surface. A higher contact angle indicates a more hydrophobic surface, while a lower contact angle suggests a more hydrophilic surface.

| Silane Modifier | Substrate | Original Contact Angle (°) | Contact Angle after Silanization (°) | Reference |

| Octyltriethoxysilane (OTES) | Nanosilica | 52 | 107 (at 5% concentration) | [15] |

| Vinyltriethoxysilane (VTES) | Nanosilica | 52 | 135 (at 1% concentration) | [15] |

| Octadecyltrichlorosilane (OTS) | Silicon | 7.4 (after UV/O₃ treatment) | 98 | [16] |

| (3-Aminopropyl)triethoxysilane (APTES) | Polypropylene film | - | 123 (with 1% AEAPTMS) | [17] |

Surface Energy

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is composed of dispersive (non-polar) and specific (polar) components. Silanization can significantly alter both components.

| Surface Treatment | Dispersive Component (mJ/m²) | Specific Component (mJ/m²) | Total Surface Energy (mJ/m²) | Reference |

| Untreated Glass Beads | Varies | Varies | Varies | [18] |

| Silanized Glass Beads (Surfasil) | Decreased | Decreased | Decreased | [18] |

Experimental Protocols for Surface Silanization

The following are generalized protocols for the surface modification of silica-based substrates using common organofunctional silanes. Caution: Always handle chemicals in a fume hood and wear appropriate personal protective equipment. Piranha solution is extremely corrosive and should be handled with extreme care.

Protocol for Surface Aminosilanization with APTES (Solution Phase)

This protocol is adapted from established methods for creating amine-functionalized surfaces.[19][20]

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene (B28343) or Ethanol

-

Acetone

-

Deionized Water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Sonicate the substrate in acetone, ethanol, and deionized water for 15 minutes each.[13]

-

Dry the substrate with a stream of nitrogen gas.

-

To generate a high density of hydroxyl groups, treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (EXTREME CAUTION) [13]

-

Rinse the substrate thoroughly with deionized water and dry with nitrogen gas.

-

-

Silanization:

-

Post-treatment:

Below is a workflow diagram for the APTES silanization protocol.

Caption: Experimental workflow for surface aminosilanization with APTES.

Protocol for Surface Hydrophobization with Octadecyltrichlorosilane (OTS) (Solution Phase in Inert Atmosphere)

This protocol is for creating a highly hydrophobic surface and must be performed in an inert atmosphere due to the high reactivity of trichlorosilanes with water.[13]

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

Octadecyltrichlorosilane (OTS)

-

Anhydrous Toluene or Hexane

-

Glove box or inert atmosphere setup (e.g., nitrogen or argon)

-

Nitrogen gas

Procedure:

-

Substrate Preparation:

-

Follow the same cleaning and hydroxylation procedure as described in Protocol 5.1.

-

It is critical that the substrate is completely dry before proceeding.

-

-

Silanization (in an inert atmosphere):

-

Post-treatment:

Below is a diagram illustrating the logical relationship for achieving a hydrophobic surface.

Caption: Logical workflow for creating a hydrophobic surface using OTS.

Characterization of Silanized Surfaces

A variety of surface-sensitive analytical techniques can be employed to confirm the successful modification of a surface with organofunctional silanes and to characterize the resulting layer.

-

Contact Angle Goniometry: As discussed, this technique measures the wettability of the surface, providing a quick and straightforward assessment of changes in surface hydrophobicity or hydrophilicity.[15]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface. It can be used to confirm the presence of silicon and elements from the organofunctional group, and to study the chemical bonding.[21]

-

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale. It can reveal the homogeneity of the silane layer and identify the presence of any aggregates or islands.[22][23]

-

Ellipsometry: This optical technique is highly sensitive to the thickness of thin films and can be used to measure the thickness of the deposited silane layer, often with sub-nanometer resolution.[21][22]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in attenuated total reflectance (ATR) mode, can identify the characteristic vibrational bands of the functional groups present in the silane layer, confirming their chemical nature.[23][24]

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly sensitive surface analysis technique that can provide detailed molecular information about the outermost monolayer of a surface, making it ideal for characterizing silane films.[25]

Applications in Drug Development

The ability to precisely tailor surface properties makes organofunctional silanes indispensable tools in drug development and delivery.

-

Nanoparticle Functionalization: Silanes are used to modify the surface of nanoparticles (e.g., silica, metal oxides) to improve their stability in biological media, prevent aggregation, and attach targeting ligands or drug molecules.[9][26]

-

Biocompatible Coatings: Medical implants and devices can be coated with silanes that present biocompatible functional groups, reducing the foreign body response and improving tissue integration.[1]

-

Drug Delivery Systems: The surface of drug carriers can be functionalized to control the rate of drug release or to target specific cells or tissues.[1][9]

-

Biosensors and Diagnostics: Silanes are fundamental for immobilizing antibodies, enzymes, or DNA probes onto sensor surfaces for the detection of specific biomarkers.[12]

Conclusion

Organofunctional silanes are a powerful and versatile class of molecules for surface modification. Their unique dual reactivity allows for the creation of stable, covalently bound functional layers on a wide range of inorganic substrates. By carefully selecting the appropriate silane and controlling the reaction conditions, researchers and scientists can precisely engineer surface properties to meet the demanding requirements of advanced applications in materials science, biotechnology, and drug development. A thorough understanding of the silanization mechanism and the availability of robust characterization techniques are key to harnessing the full potential of these remarkable "molecular bridges."

References

- 1. Organofunctional Silanes: Important Intermediates in Chemical Synthesis - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 2. Silane Coupling Agent Mechanism - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 3. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 6. sunfar-silicone.com [sunfar-silicone.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. chemsilicone.com [chemsilicone.com]

- 9. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

- 11. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]

- 19. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

- 20. APTS_Methods [bio.umass.edu]

- 21. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]

- 22. parksystems.com [parksystems.com]

- 23. researchgate.net [researchgate.net]

- 24. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]

- 25. researchgate.net [researchgate.net]

- 26. Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of (Chloromethyl)triethoxysilane in Research: A Technical Guide

(Chloromethyl)triethoxysilane (CMTES) is a bifunctional organosilane that has emerged as a crucial tool in materials science, biotechnology, and organic synthesis. Its unique structure, featuring a reactive chloromethyl group and hydrolyzable ethoxy groups, allows for a diverse range of applications, primarily centered around the modification and functionalization of surfaces and molecules. This technical guide provides an in-depth overview of the primary research uses of CMTES, complete with experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in leveraging this versatile compound.

Core Applications in Research

The utility of this compound stems from its dual reactivity. The triethoxysilyl group enables the formation of stable siloxane bonds (Si-O-Si) with hydroxylated surfaces such as glass, silica (B1680970), and metal oxides. Simultaneously, the chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of a wide array of organic and biological molecules.[1]

The primary research applications of CMTES can be categorized as follows:

-

Surface Modification: Altering the physicochemical properties of substrates to control wettability, adhesion, and biocompatibility.

-

Nanoparticle Functionalization: Modifying the surface of nanoparticles to enhance their stability, dispersibility, and functionality for applications in catalysis, drug delivery, and nanocomposites.

-

Intermediate for Chemical Synthesis: Serving as a precursor for the synthesis of more complex organosilanes with tailored functionalities.[1]

-

Biomolecule Immobilization: Providing a stable platform for the covalent attachment of proteins, enzymes, and nucleic acids for the development of biosensors, microarrays, and biocatalytic systems.[2]

Surface Modification with this compound

CMTES is widely used to form self-assembled monolayers (SAMs) on various substrates, transforming their surface properties. The chloromethyl group, being relatively non-polar, can impart hydrophobicity to a hydrophilic surface. More importantly, it provides a reactive layer for subsequent chemical transformations.

Quantitative Analysis of Surface Modification

The effectiveness of surface modification is often quantified by measuring the change in water contact angle. While specific data for CMTES is not always published under standardized conditions, the following table provides representative data for similar trialkoxysilanes on silicon dioxide surfaces, illustrating the expected changes in wettability.

| Silanizing Agent | Substrate | Water Contact Angle (Untreated) | Water Contact Angle (Treated) | Reference |

| Octadecyltriethoxysilane | SiO₂ | < 20° | ~104° | [3] |

| Octyltriethoxysilane | SiO₂ | < 20° | ~99° | [3] |

| Methyltriethoxysilane | SiO₂ | < 20° | > 90° (can be >150°) | [3] |

Note: The final contact angle is highly dependent on the specific protocol, including cleaning procedures, reaction time, and curing conditions.

Experimental Protocol: Surface Modification of Glass Slides

This protocol details the procedure for creating a chloromethyl-functionalized surface on glass slides.

1. Substrate Cleaning and Activation:

- Thoroughly clean glass slides by sonication in acetone, followed by ethanol (B145695), and finally deionized water (10-15 minutes each).

- Dry the slides under a stream of nitrogen.

- Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 2-5 minutes or by immersing in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

- Rinse extensively with deionized water and dry completely.

2. Silanization:

- Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol in a moisture-free environment (e.g., a glove box or under an inert atmosphere).

- Immerse the cleaned and activated glass slides in the silane (B1218182) solution.

- Allow the reaction to proceed for 2-4 hours at room temperature or 30-60 minutes at elevated temperatures (e.g., 60-80°C).

3. Washing and Curing:

- Remove the slides from the silanization solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.

- Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

- Store the functionalized slides in a desiccator.

Visualization of the Surface Modification Workflow

Nanoparticle Functionalization

Functionalizing nanoparticles with CMTES provides a versatile platform for a multitude of applications. The chloromethyl group can be used to attach targeting ligands for drug delivery, catalytic moieties, or initiators for surface-grafted polymerization.

Quantitative Analysis of Nanoparticle Functionalization

The extent of surface functionalization, or grafting density, is a critical parameter that influences the properties of the modified nanoparticles. It is often determined using thermogravimetric analysis (TGA) or X-ray photoelectron spectroscopy (XPS).

| Nanoparticle | Silane | Grafting Density (chains/nm²) | Analytical Method | Reference |

| Silica (27.6 nm) | Triethoxysilane-terminated PEO | 0.12 - 1.02 | TGA | [4] |

| Silica | Trichlorohexylsilane | 1.43 | TGA | [5] |

| Silica | Trimethoxy(propyl)silane | 0.79 - 1.51 | TGA | [6] |

Note: Grafting density is influenced by nanoparticle surface area, silane concentration, and reaction conditions.

Experimental Protocol: Functionalization of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles using CMTES.

1. Nanoparticle Preparation:

- Synthesize or procure silica nanoparticles of the desired size.

- Ensure the nanoparticles are well-dispersed in a suitable solvent, often through sonication.

2. Silanization Reaction:

- Disperse the dried silica nanoparticles in anhydrous toluene to form a homogeneous suspension.

- Add this compound to the suspension. The amount of CMTES can be varied to control the grafting density.

- Reflux the mixture at approximately 110°C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring.

3. Purification:

- After the reaction, cool the mixture to room temperature.

- Collect the functionalized nanoparticles by centrifugation.

- Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted CMTES and byproducts. This washing step is often repeated multiple times.

- Dry the functionalized silica nanoparticles under vacuum.

Visualization of Silanization Reaction Mechanism

This compound as a Synthetic Intermediate

Synthesis of Functional Silanes from CMTES

| Nucleophile | Functional Group Introduced | Product Type | Potential Application |

| Amine (R₂NH) | Aminomethyl (-CH₂NR₂) | Aminosilane (B1250345) | Adhesion promoter, surface modification |

| Thiol (RSH) | Thiomethyl (-CH₂SR) | Thiol-functionalized silane | Heavy metal scavenging, nanoparticle binding |

| Tertiary Amine (R₃N) | Quaternary Ammonium (B1175870) | Quaternary ammonium silane | Antimicrobial surfaces |

| Azide (N₃⁻) | Azidomethyl (-CH₂N₃) | Azidosilane | "Click" chemistry reactions |

Experimental Protocol: Synthesis of a Quaternary Ammonium Silane

This protocol outlines the synthesis of a quaternary ammonium silane, a class of compounds often used for creating antimicrobial surfaces.

1. Reaction Setup:

- In a round-bottom flask equipped with a reflux condenser, dissolve a tertiary amine (e.g., dimethyloctadecylamine) in a suitable solvent like ethanol.

- Slowly add this compound to the solution while stirring. The molar ratio of tertiary amine to CMTES should be approximately 1:1.

2. Reaction Conditions:

- Heat the reaction mixture to reflux (approximately 80-85°C for ethanol) and maintain for an extended period (e.g., 80-100 hours).

- The progress of the reaction can be monitored by measuring the decrease in the concentration of the tertiary amine or the formation of the quaternary ammonium salt.

3. Product Isolation:

- After the reaction is complete, cool the mixture to room temperature.

- The resulting quaternary ammonium silane solution can often be used directly or purified if necessary. The solvent may be removed under reduced pressure.

Visualization of Synthetic Pathway

Biomolecule Immobilization

The functionalization of surfaces with CMTES provides a reactive platform for the covalent immobilization of biomolecules. The chloromethyl group can be converted to other functional groups, such as amines or aldehydes, which are more suitable for bioconjugation reactions. Alternatively, biomolecules with nucleophilic groups (e.g., amines or thiols) can directly react with the chloromethyl group, although this may require harsher conditions.

Strategies for Biomolecule Immobilization

A common strategy involves a two-step process:

-

Surface Functionalization: The substrate is first treated with CMTES.

-

Bioconjugation: The chloromethyl-functionalized surface is then used to immobilize the biomolecule. This can be a direct reaction or may involve further modification of the chloromethyl group to a more reactive species for bioconjugation (e.g., an amine, which can then be coupled to carboxylic acids on a protein using EDC/NHS chemistry).

Quantitative Aspects of Biomolecule Immobilization

The success of immobilization is measured by the amount of active biomolecule bound to the surface.

| Biomolecule | Immobilization Strategy | Surface Concentration | Reference |

| Acetylcholinesterase | Covalent attachment via amide bonds on a functionalized silicon surface | 1.72 x 10¹⁰ molecules/cm² | [7] |

| Antibody (IgG) | Covalent immobilization on aminosilanized surface | - | [8] |

Note: The surface concentration and activity of immobilized biomolecules are highly dependent on the immobilization chemistry, biomolecule stability, and surface properties.

Experimental Protocol: Two-Step Antibody Immobilization

This protocol describes the immobilization of an antibody onto a glass slide functionalized with CMTES, proceeding through an aminosilane intermediate.

1. Preparation of Chloromethyl-Functionalized Surface:

- Follow the protocol for surface modification of glass slides with CMTES as described in Section 1.

2. Conversion to Aminosurface:

- React the chloromethyl-functionalized slides with a solution of a diamine (e.g., ethylenediamine) in an appropriate solvent to convert the surface chloromethyl groups to primary amine groups.

3. Antibody Immobilization using a Crosslinker:

- Activate the amine-functionalized surface using a homobifunctional crosslinker such as glutaraldehyde.

- Incubate the activated surface with a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.4). The primary amine groups on the antibody will react with the aldehyde groups on the surface to form Schiff bases.

- The resulting linkage can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride.

4. Blocking and Washing:

- Block any remaining reactive sites on the surface by incubating with a blocking agent such as bovine serum albumin (BSA) or ethanolamine.

- Wash the slides thoroughly with buffer to remove any non-covalently bound antibodies.

Visualization of the Immobilization Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. Immobilization of biomolecules onto silica and silica-based surfaces for use in planar array biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Active Acetylcholinesterase Immobilization on a Functionalized Silicon Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (Chloromethyl)triethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Chloromethyl)triethoxysilane (CMTES) in various organic solvents. An understanding of its solubility is crucial for applications ranging from surface modification and nanoparticle functionalization to its use as a coupling agent in composites and drug delivery systems. This document details the qualitative solubility of CMTES, provides experimental protocols for precise solubility determination, and illustrates its primary reaction pathway.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

| Property | Value |

| CAS Number | 15267-95-5[1] |

| Molecular Formula | C₇H₁₇ClO₃Si[2] |

| Molecular Weight | 212.75 g/mol [1] |

| Appearance | Colorless to slightly pale-yellow liquid[3] |

| Density | 1.022 g/mL at 25 °C[1] |

| Boiling Point | 173-176 °C[1] |

| Refractive Index | n20/D 1.41[1] |

| Flash Point | 47 °C (116.6 °F)[1] |

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and the known solubility of analogous organosilanes, a qualitative and predictive solubility profile can be established. CMTES is a moderately polar molecule due to the presence of ethoxy groups and the chloromethyl group. Therefore, it is expected to be miscible with a range of common organic solvents.

Disclaimer: The following table is a predictive summary. It is strongly recommended to experimentally verify the solubility in the specific solvent and conditions for your application.

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale and Remarks |

| Alcohols | Ethanol, Methanol, Isopropanol | Miscible (with reaction) | While CMTES will readily mix with alcohols, it will also undergo transesterification or hydrolysis (if water is present), especially with heating or in the presence of acid/base catalysts. Use in these solvents should be for reactive applications. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | These polar aprotic solvents are expected to be excellent solvents for CMTES without inducing reaction under anhydrous conditions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for a wide range of organosilanes and are expected to be fully miscible with CMTES. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The organic character of CMTES allows for good miscibility with aromatic solvents. |

| Alkanes | Hexane, Heptane | Miscible | The ethyl groups of the ethoxysilane (B94302) and the chloromethyl group provide sufficient organic character for miscibility with nonpolar alkane solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Given the presence of a chloro- group in CMTES, it is expected to be highly soluble in chlorinated solvents. |

| Amides | Dimethylformamide (DMF) | Miscible | Polar aprotic solvents like DMF are generally good solvents for a wide range of compounds and should readily dissolve CMTES. |

| Water | Insoluble (with reaction) | CMTES is hydrolytically unstable and will react with water to form silanols and eventually polysiloxanes. It is considered insoluble as it does not form a stable solution. |

Experimental Protocols

The following protocols describe standard methodologies for the qualitative and quantitative determination of the solubility of this compound.

Protocol 1: Qualitative Miscibility Determination

Objective: To rapidly determine if CMTES is miscible in a given solvent at room temperature.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Small glass vials (e.g., 2 mL) with caps

-

Vortex mixer

Procedure:

-

To a clean, dry vial, add 1 mL of the selected anhydrous organic solvent.

-

Add 1 mL of this compound to the solvent.

-

Cap the vial securely and vortex for 30 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background.

-

Record the observation based on the following criteria:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Miscible: The solution appears cloudy, or two phases are present after settling.

-

Immiscible: Two distinct layers are clearly visible.

-

Protocol 2: Quantitative Gravimetric Solubility Determination

Objective: To determine the solubility of CMTES in a specific solvent at a given temperature (e.g., in g/100 mL).

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Screw-cap flask or bottle

-

Constant temperature bath or shaker

-

Syringe and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Saturated Solution Preparation:

-

Add a known volume of the anhydrous solvent to a screw-cap flask.

-

Add an excess of this compound to the solvent to create a supersaturated solution (a separate phase of CMTES should be visible).

-

Seal the flask and place it in a constant temperature bath, agitating for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Extraction:

-

After the equilibration period, allow the solution to stand undisturbed in the temperature bath for at least 4 hours to let any undissolved CMTES settle.

-

Carefully draw a known volume (e.g., 5 or 10 mL) of the clear, supernatant liquid into a syringe fitted with a compatible syringe filter. This step is crucial to ensure no undissolved droplets are transferred.

-

-

Solvent Evaporation and Measurement:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the CMTES (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

The mass of the dissolved CMTES is the final weight of the dish minus its initial (tare) weight.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved CMTES (g) / Volume of solution transferred (mL)) * 100

-

Mandatory Visualization: Reaction Pathway

This compound is a bifunctional molecule, featuring both a reactive chloromethyl group and hydrolyzable ethoxy groups. The triethoxysilyl group is fundamental to its role as a coupling agent. In the presence of water, it undergoes hydrolysis to form reactive silanol (B1196071) groups (Si-OH), which can then condense with hydroxyl groups on inorganic surfaces (like glass or metal oxides) or with other silanol groups to form stable siloxane (Si-O-Si) bonds. This process is the basis for its utility in surface modification and as an adhesion promoter.

References

(Chloromethyl)triethoxysilane as a Silane Coupling Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)triethoxysilane (CMTES) is a versatile organosilane compound that plays a crucial role as a silane (B1218182) coupling agent.[1][2][3] Its bifunctional nature, possessing both a reactive chloromethyl group and hydrolyzable ethoxy groups, allows it to form a durable bridge between organic and inorganic materials.[4] This unique characteristic makes CMTES an invaluable tool in various scientific and industrial applications, including the development of advanced composite materials, surface modification of substrates, and the synthesis of functionalized nanoparticles for drug delivery systems.[1][5][6] This technical guide provides a comprehensive overview of the properties, reaction mechanisms, experimental protocols, and characterization of CMTES for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of CMTES is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][7] |

| Synonyms | Chloromethyltriethoxysilane, Triethoxy(chloromethyl)silane | [1][7] |

| CAS Number | 15267-95-5 | [1] |

| Molecular Formula | C7H17ClO3Si | [1][7] |

| Molecular Weight | 212.75 g/mol | [7] |

| Appearance | Colorless to slightly pale-yellow liquid | [7] |

| Density | 1.022 g/mL at 25 °C | [1][8] |

| Boiling Point | 173-176 °C | [1][7][8] |

| Flash Point | 47 °C (116.6 °F) | [8] |

| Refractive Index | n20/D 1.41 | [1][8] |

| Purity | ≥ 96% | [8] |

| Solubility | Soluble in most organic solvents | [7] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [7] |

Reaction Mechanism of this compound as a Coupling Agent

The efficacy of CMTES as a coupling agent stems from its dual reactivity. The triethoxysilyl group provides a mechanism for bonding to inorganic substrates, while the chloromethyl group allows for reaction with an organic matrix. The overall process can be described in two key stages: hydrolysis and condensation, followed by reaction of the chloromethyl group.

Hydrolysis and Condensation

In the presence of water, the ethoxy groups (-OC2H5) of CMTES undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by either an acid or a base.[6] The resulting silanols can then condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica (B1680970), metal oxides) to form stable covalent Si-O-Substrate bonds.[9] Alternatively, the silanols can self-condense with other silanol groups to form a polysiloxane network on the surface.[6]

The following diagram illustrates the hydrolysis and condensation pathway of CMTES on a hydroxylated substrate.

Reaction of the Chloromethyl Group

The chloromethyl (-CH2Cl) group is a reactive handle that can participate in various nucleophilic substitution reactions. This allows for the covalent attachment of organic molecules, polymers, or biomolecules to the CMTES-modified surface, effectively coupling the inorganic substrate to the organic phase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving CMTES.

Protocol for Surface Modification of a Silica Substrate

This protocol describes the functionalization of a silica-based substrate (e.g., glass slide, silicon wafer) with CMTES to introduce reactive chloromethyl groups on the surface.

Materials:

-

Silica substrate (e.g., glass slides, silicon wafers)

-

This compound (CMTES), ≥ 96%

-

Anhydrous toluene (B28343) or ethanol (B145695)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

Equipment:

-

Beakers and glass staining jars

-

Ultrasonic bath

-

Oven

-

Glove box or desiccator with an inert atmosphere

-

Fume hood

Procedure:

-

Substrate Cleaning:

-

Place the silica substrates in a beaker with acetone and sonicate for 15 minutes to remove organic contaminants.

-

Transfer the substrates to a beaker with DI water and sonicate for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Dry the substrates with a stream of high-purity nitrogen gas or by baking in an oven at 110 °C for 1 hour.

-

For enhanced surface hydroxylation, the cleaned substrates can be treated with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. After treatment, rinse the substrates copiously with DI water and dry as described above.

-

-

Silanization:

-

Work in a glove box or under an inert atmosphere to minimize premature hydrolysis of CMTES.

-

Prepare a 1-5% (v/v) solution of CMTES in anhydrous toluene or ethanol in a glass staining jar.

-

Immerse the cleaned and dried substrates in the CMTES solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or for 1 hour at 60-80 °C.

-

Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unreacted CMTES.

-

Cure the coated substrates by baking in an oven at 110 °C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking of the silane layer.

-

-

Post-Functionalization (Optional):

-

The chloromethyl groups on the surface can be further reacted with nucleophiles (e.g., amines, thiols, azides) to attach specific molecules.

-

Prepare a solution of the desired nucleophilic molecule in a suitable solvent.

-

Immerse the CMTES-modified substrate in the solution and react under appropriate conditions (e.g., elevated temperature, presence of a base).

-

After the reaction, rinse the substrate thoroughly with the solvent to remove unreacted molecules.

-

The following diagram outlines the experimental workflow for surface modification.

Protocol for Sol-Gel Synthesis of Functionalized Silica Particles

This protocol outlines the synthesis of silica particles with incorporated chloromethyl functionalities using CMTES in a sol-gel process.

Materials:

-

Tetraethoxysilane (TEOS)

-

This compound (CMTES)

-

Ethanol

-

Deionized (DI) water

-

Ammonium (B1175870) hydroxide (B78521) (NH4OH) solution (28-30%)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Centrifuge

Procedure:

-

Sol Preparation:

-

In a round-bottom flask, prepare a solution of ethanol and DI water. A typical starting ratio is 4:1 (v/v).

-

Add a specific molar ratio of TEOS and CMTES to the ethanol/water mixture while stirring. The ratio of TEOS to CMTES will determine the concentration of chloromethyl groups in the final silica particles.

-

Add a catalytic amount of ammonium hydroxide to initiate the hydrolysis and condensation reactions.

-

-

Reaction:

-

Stir the mixture at room temperature for 24-48 hours. The solution will gradually become a turbid sol and may eventually form a gel.

-

Alternatively, the reaction can be carried out at a slightly elevated temperature (e.g., 40-60 °C) under reflux to accelerate the process.

-

-

Particle Isolation and Purification:

-

If a colloidal suspension is formed, the functionalized silica particles can be isolated by centrifugation.

-

Centrifuge the suspension at a sufficient speed and time to pellet the particles.

-

Discard the supernatant and resuspend the particles in ethanol.

-

Repeat the centrifugation and resuspension steps several times to wash the particles and remove unreacted precursors and byproducts.

-

After the final wash, dry the particles in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

-

The following diagram illustrates the sol-gel synthesis workflow.

Characterization of CMTES-Modified Surfaces

A variety of surface-sensitive analytical techniques can be employed to confirm the successful functionalization of substrates with CMTES and to characterize the properties of the resulting layer.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides a measure of the surface wettability (hydrophobicity/hydrophilicity). Successful silanization with CMTES typically leads to an increase in the water contact angle, indicating a more hydrophobic surface.[1][10] |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface. The presence of Si, C, O, and Cl peaks after modification indicates the successful deposition of CMTES. High-resolution scans of the Si 2p, C 1s, and Cl 2p regions can provide information about the chemical bonding states.[7] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the surface. Characteristic peaks for Si-O-Si, Si-O-C, and C-Cl bonds can confirm the presence of the CMTES layer.[11] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, revealing changes in surface roughness and morphology after silanization. |

| Ellipsometry | Measures the thickness of the deposited silane layer. |

Applications in Drug Development

The unique properties of CMTES make it a valuable tool in various aspects of drug development.

-

Surface Modification of Biomedical Devices: CMTES can be used to modify the surface of implants and other medical devices to improve their biocompatibility, reduce protein adsorption, and provide a platform for the attachment of bioactive molecules.

-

Functionalization of Nanoparticles for Drug Delivery: CMTES is employed in the synthesis of functionalized nanoparticles (e.g., silica, iron oxide) for targeted drug delivery. The chloromethyl group serves as a versatile anchor for attaching targeting ligands, imaging agents, and therapeutic molecules.[5]

-

Immobilization of Biomolecules: The reactive chloromethyl group allows for the covalent immobilization of enzymes, antibodies, and other proteins onto solid supports for applications in biosensors and biocatalysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor.[7] It reacts with moisture and should be stored in a tightly sealed container under an inert atmosphere.[7] Protective gloves, safety glasses, and a lab coat should be worn when handling the chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and effective silane coupling agent with broad applications in materials science, biotechnology, and drug development. Its ability to form stable bonds with both inorganic and organic materials allows for the creation of advanced hybrid materials with tailored properties. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize CMTES in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Chloromethyltriethoxysilane(15267-95-5) 1H NMR spectrum [chemicalbook.com]

- 5. Reactions of chloromethyl silanes with hydrated Aerosil silicas - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]